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Cat. No.: B1664258 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
A 779 is a synthetic heptapeptide that acts as a potent and selective antagonist of the Mas

receptor, a key component of the protective arm of the renin-angiotensin system (RAS). By

blocking the binding of the endogenous ligand Angiotensin-(1-7), A 779 serves as a critical tool

for elucidating the physiological and pathophysiological roles of the Mas receptor. This

technical guide provides a comprehensive overview of the chemical structure, a detailed

methodology for its solid-phase synthesis, and a summary of its biological activity, including its

mechanism of action and relevant quantitative data. Furthermore, this guide presents detailed

experimental protocols for its synthesis and characterization, alongside visual representations

of its associated signaling pathways and synthetic workflow.

Chemical Structure and Properties
A 779 is a linear heptapeptide with the amino acid sequence H-Asp-Arg-Val-Tyr-Ile-His-D-Ala-

OH. The presence of a D-alanine at the C-terminus, in place of the L-alanine found in

Angiotensin-(1-7), is a key modification that confers its antagonistic properties.

Table 1: Physicochemical Properties of A 779
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Property Value Reference

IUPAC Name

L-Aspartyl-L-arginyl-L-valyl-L-

tyrosyl-L-isoleucyl-L-histidyl-D-

alanine

N/A

Sequence H-DRVYIHa-OH (a = D-Ala) [1]

Molecular Formula C₃₉H₆₀N₁₂O₁₁ [1]

Molecular Weight 872.98 g/mol [1]

CAS Number 159432-28-7 [1]

Appearance White lyophilized powder N/A

Solubility Soluble in water N/A

Solid-Phase Peptide Synthesis of A 779
The synthesis of A 779 is most effectively achieved through Fmoc-based solid-phase peptide

synthesis (SPPS). This methodology allows for the sequential addition of amino acids to a

growing peptide chain anchored to a solid resin support.

Experimental Protocol: Fmoc-SPPS of A 779
Materials:

Fmoc-D-Ala-Wang resin

Fmoc-His(Trt)-OH

Fmoc-Ile-OH

Fmoc-Tyr(tBu)-OH

Fmoc-Val-OH

Fmoc-Arg(Pbf)-OH

Fmoc-Asp(OtBu)-OH
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Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Base: DIPEA (N,N-Diisopropylethylamine)

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

Solvents: DMF, DCM (Dichloromethane)

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Precipitation solvent: Cold diethyl ether

Purification solvents: Acetonitrile (ACN), Water, 0.1% TFA

Procedure:

Resin Swelling: Swell the Fmoc-D-Ala-Wang resin in DMF for 30 minutes in a reaction

vessel.

Fmoc Deprotection: Remove the Fmoc protecting group from the D-alanine on the resin by

treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and

DCM.

Amino Acid Coupling:

Dissolve the next Fmoc-protected amino acid (Fmoc-His(Trt)-OH) in DMF.

Add HBTU, HOBt, and DIPEA to the amino acid solution to pre-activate it.

Add the activated amino acid solution to the resin and allow it to react for 2 hours to form

the peptide bond.

Wash the resin with DMF and DCM to remove excess reagents.

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent

amino acid in the sequence: Ile, Tyr(tBu), Val, Arg(Pbf), and Asp(OtBu).
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Final Fmoc Deprotection: After the final coupling step, remove the Fmoc group from the N-

terminal aspartic acid.

Cleavage and Deprotection:

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at

room temperature to cleave the peptide from the resin and remove the side-chain

protecting groups (Trt, tBu, Pbf, OtBu).[2]

The triisopropylsilane (TIS) acts as a scavenger to prevent side reactions with the reactive

cationic species generated during cleavage, particularly protecting the tyrosine residue.[2]

Peptide Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate

the crude peptide by adding cold diethyl ether.

Purification:

Dissolve the crude peptide in a minimal amount of water/acetonitrile with 0.1% TFA.

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC)

using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

Lyophilization: Lyophilize the pure fractions to obtain A 779 as a white powder.

Experimental Workflow: Synthesis and Purification of A
779
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Fig. 1: Experimental workflow for the synthesis and purification of A 779.
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Biological Activity and Mechanism of Action
A 779 is a selective antagonist of the Mas receptor, which is the primary receptor for

Angiotensin-(1-7) [Ang-(1-7)]. The Mas receptor is a G-protein coupled receptor (GPCR) that,

upon activation by Ang-(1-7), initiates a signaling cascade that generally counteracts the effects

of the Angiotensin II AT1 receptor pathway.

Table 2: Biological Activity of A 779

Parameter Value Species/System Reference

IC₅₀ (Mas Receptor) 0.3 nM
Radioligand binding

assay
N/A

Affinity (AT₁ Receptor)
No significant affinity

at 1 µM
N/A N/A

Affinity (AT₂ Receptor)
No significant affinity

at 1 µM
N/A N/A

In Vivo Dosage 400 ng/kg/min (rats) Rat N/A

By blocking the Mas receptor, A 779 inhibits the downstream signaling pathways activated by

Ang-(1-7). These pathways are cell-type specific but often involve the activation of

phosphatidylinositol 3-kinase (PI3K), protein kinase B (Akt), and endothelial nitric oxide

synthase (eNOS), leading to the production of nitric oxide (NO). Additionally, the Mas receptor

can modulate the activity of mitogen-activated protein kinases (MAPKs) such as ERK1/2.

Angiotensin-(1-7)/Mas Receptor Signaling Pathway
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Fig. 2: Signaling pathway of the Angiotensin-(1-7)/Mas receptor and its inhibition by A 779.

Characterization of Synthetic A 779
The identity and purity of the synthesized A 779 peptide must be confirmed using analytical

techniques such as mass spectrometry and high-performance liquid chromatography.

Experimental Protocol: Characterization of A 779
4.1.1. Mass Spectrometry

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser

Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent

(e.g., 50% acetonitrile in water with 0.1% formic acid for ESI-MS).

Analysis: Acquire the mass spectrum in positive ion mode.

Expected Result: The observed monoisotopic mass should correspond to the calculated

theoretical mass of A 779 (C₃₉H₆₀N₁₂O₁₁), which is approximately 872.45 Da ([M+H]⁺).

4.1.2. High-Performance Liquid Chromatography (HPLC)

Technique: Reverse-Phase HPLC (RP-HPLC).
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Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase A: 0.1% TFA in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30

minutes).

Detection: UV absorbance at 214 nm and 280 nm.

Expected Result: A single major peak should be observed, indicating the purity of the

synthesized peptide. The retention time is characteristic of the peptide under the specific

chromatographic conditions.

Conclusion
A 779 is an indispensable pharmacological tool for investigating the biological functions of the

Angiotensin-(1-7)/Mas receptor axis. Its synthesis via Fmoc-SPPS is a well-established and

reliable method, yielding a high-purity product after RP-HPLC purification. The detailed

protocols and data presented in this guide are intended to support researchers in the synthesis,

characterization, and application of A 779 in their studies of the renin-angiotensin system and

related therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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